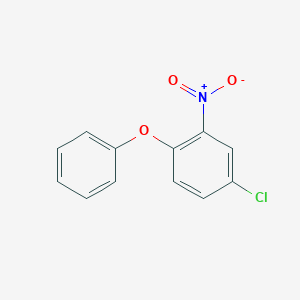

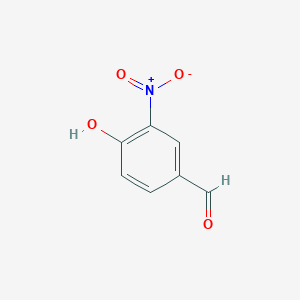

4-Hydroxy-3-nitrobenzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 4-Hydroxy-3-nitrobenzaldehyde has been explored through various chemical reactions, highlighting the compound's adaptability in chemical synthesis. For instance, an improved protocol for its synthesis from 3,5-dinitrobenzoyl chloride has been developed, optimizing the oxime to substrate ratios and achieving high yields (Zhang Wen-jing, 2009).

Molecular Structure Analysis

Studies utilizing density functional theory (DFT) have provided insights into the molecular structure of related compounds, detailing vibrational frequencies, molecular geometry, and intramolecular charge transfers. These analyses contribute to understanding the structural conformations of 4-Hydroxy-3-nitrobenzaldehyde and its analogs, facilitating the interpretation of their physical and chemical behavior (A. Nataraj et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 4-Hydroxy-3-nitrobenzaldehyde reveal its versatility in forming complex structures and interacting with various reagents. For example, its reaction with nitrosoarenes under gold-catalyzed conditions demonstrates the compound's capacity for 1,4-N,O-functionalizations, highlighting its utility in synthetic chemistry (Balaji S. Kale & Rai‐Shung Liu, 2019).

Physical Properties Analysis

The physical properties of 4-Hydroxy-3-nitrobenzaldehyde, including its vibrational dynamics and molecular docking studies, are crucial for its application in various fields. Quantum computational analysis provides valuable data on these aspects, offering insights into its stability, electronic structure, and potential biological activities (K. Nagarajan et al., 2023).

Applications De Recherche Scientifique

- Organic Chemistry

- Application : 4-Hydroxy-3-nitrobenzaldehyde is used as a reagent in the synthesis of various organic compounds .

- Method of Application : One example of its use is in the reaction with 3-bromobenzohydrazide in methanol to yield (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide . Another application is in the synthesis of 4-hydroxy-3-nitrocinnamic acid .

- Results or Outcomes : The specific outcomes of these reactions would depend on the exact experimental conditions and the other reagents used. Unfortunately, the sources did not provide quantitative data or statistical analyses for these reactions .

-

Nonlinear Optics

- Application : 4-Hydroxy-3-nitrobenzaldehyde has been studied for its potential applications in the field of nonlinear optics .

- Method of Application : Nonlinear optical materials are used in devices that manipulate the intensity, phase, polarization, or propagation direction of light. These materials are often used in frequency conversion, laser technology, optical switching, color displays, and optical data storage .

- Results or Outcomes : The specific outcomes would depend on the exact experimental conditions and the other materials used. Unfortunately, the source did not provide quantitative data or statistical analyses for these applications .

-

Antimalarial and Antifilarial Compounds

- Application : 4-Hydroxy-3-nitrobenzaldehyde is used as an intermediate in the synthesis of novel amodiaquine analogs, which have potential as antimalarial and antifilarial compounds .

- Method of Application : The specific methods of synthesis would depend on the exact structure of the desired amodiaquine analog. Typically, this would involve a series of organic reactions, each of which needs to be carefully controlled to ensure the correct product is formed .

- Results or Outcomes : The specific outcomes would depend on the exact experimental conditions and the other reagents used. Unfortunately, the source did not provide quantitative data or statistical analyses for these reactions .

-

Mass Spectrometry

- Application : 4-Hydroxy-3-nitrobenzaldehyde is used in mass spectrometry, which is a technique that determines the mass and structure of a molecule .

- Method of Application : In mass spectrometry, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The ions are then detected, and the results are displayed as a spectrum of the relative abundance of detected ions as a function of the mass-to-charge ratio .

- Results or Outcomes : The specific outcomes would depend on the exact experimental conditions and the other materials used. Unfortunately, the source did not provide quantitative data or statistical analyses for these applications .

-

Organic Building Blocks

- Application : 4-Hydroxy-3-nitrobenzaldehyde is used as an organic building block in the synthesis of various organic compounds .

- Method of Application : Organic building blocks are used in a wide range of applications in chemistry, including drug discovery, biotechnology, and materials science .

- Results or Outcomes : The specific outcomes would depend on the exact experimental conditions and the other reagents used. Unfortunately, the source did not provide quantitative data or statistical analyses for these reactions .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

4-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHJCZRFJGXPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184195 | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-nitrobenzaldehyde | |

CAS RN |

3011-34-5 | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3011-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003011345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3011-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.